Bienvenue dans la boutique en ligne BenchChem!

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate

Solid-state characterization Polymorph identification Pralatrexate intermediate quality control

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate (CAS 1445586-53-7), systematically referred to as lithium 10-propargyl-4-deoxy-4-amino-10-deazapteroate or Li-Pt-MADEC, is a lithium carboxylate salt of the des-glutamyl pteridine acid intermediate in the synthesis of the FDA-approved antifolate antineoplastic agent pralatrexate (Folotyn). The compound bears a terminal alkyne at the C10 position and a 2,4-diaminopteridine ring system, and it functions as the penultimate intermediate prior to peptide coupling with L-glutamic acid to form the active pharmaceutical ingredient.

Molecular Formula C18H15LiN6O2
Molecular Weight 354.3
CAS No. 1445586-53-7
Cat. No. B2489522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate
CAS1445586-53-7
Molecular FormulaC18H15LiN6O2
Molecular Weight354.3
Structural Identifiers
SMILES[Li+].C#CCC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)[O-]
InChIInChI=1S/C18H16N6O2.Li/c1-2-3-12(10-4-6-11(7-5-10)17(25)26)8-13-9-21-16-14(22-13)15(19)23-18(20)24-16;/h1,4-7,9,12H,3,8H2,(H,25,26)(H4,19,20,21,23,24);/q;+1/p-1
InChIKeySNHWNKYENQEKML-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate (CAS 1445586-53-7): A Crystalline Pralatrexate Intermediate with Defined XRPD Identity


Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate (CAS 1445586-53-7), systematically referred to as lithium 10-propargyl-4-deoxy-4-amino-10-deazapteroate or Li-Pt-MADEC, is a lithium carboxylate salt of the des-glutamyl pteridine acid intermediate in the synthesis of the FDA-approved antifolate antineoplastic agent pralatrexate (Folotyn) [1]. The compound bears a terminal alkyne at the C10 position and a 2,4-diaminopteridine ring system, and it functions as the penultimate intermediate prior to peptide coupling with L-glutamic acid to form the active pharmaceutical ingredient [1]. Commercially, the compound is supplied as a crystalline solid with vendor-certified purity in the 97–98% range and is stored at room temperature . Its primary procurement value lies in its role as a well-characterized, crystalline intermediate enabling controlled pralatrexate synthesis, rather than as a direct biological probe.

Why Sodium or Potassium Analogs Cannot Substitute for Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate in Regulated Pralatrexate Manufacturing


The lithium, sodium, and potassium salts of 10-propargyl-4-deoxy-4-amino-10-deazapteroate (Pt-MADEC) are not interchangeable in a GMP or quality-controlled synthetic sequence because each cation yields a structurally distinct crystalline phase with a unique X-ray powder diffraction (XRPD) fingerprint [1]. These crystallographic differences directly affect solid-state properties that are critical for reproducible downstream processing: solubility, dissolution rate, hygroscopicity, flowability, and bulk density [1]. Substituting the sodium salt (CAS 1445586-50-4) or potassium salt for the lithium salt without requalification would introduce an uncharacterized polymorphic entity into the pralatrexate synthetic pathway, potentially altering reaction kinetics, impurity profiles, and the final polymorphic form of the active pharmaceutical ingredient. Procurement decisions for this intermediate must therefore be specification-driven: the lithium salt is not merely a source of the 10-propargyl-4-deoxy-4-amino-10-deazapteroate anion, but a discrete crystalline material whose identity must match the qualified synthetic route.

Quantitative Differentiation Evidence for Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate vs. Sodium and Potassium Analogs


XRPD Crystallographic Fingerprint Differentiation: Lithium Salt vs. Sodium and Potassium Salts of Pt-MADEC

The crystalline form of Li-Pt-MADEC (target compound) is distinguished from its sodium and potassium congeners by its unique XRPD peak positions, providing unambiguous solid-state identity verification. The lithium salt exhibits characteristic XRPD peaks at 13.7, 17.1, 18.0, 21.0, and 26.9° 2θ (±0.2° 2θ), with additional peaks at 10.5, 14.7, 15.3, 19.2, and 25.6° 2θ [1]. In direct comparison from the same patent disclosure, the sodium salt (Na-Pt-MADEC, CAS 1445586-50-4) shows peaks at 5.5, 9.8, 14.9, 19.6, and 20.3° 2θ, while the potassium salt (K-Pt-MADEC) displays peaks at 15.7, 19.1, 20.0, 20.7, and 28.8° 2θ [1]. This constitutes a direct, patent-documented, head-to-head crystallographic comparison of all three salt forms prepared and characterized under a unified experimental framework.

Solid-state characterization Polymorph identification Pralatrexate intermediate quality control

Molecular Weight and Gravimetric Potency Differential: Lithium vs. Sodium Salt Impact on Stoichiometric Calculations in Pralatrexate Synthesis

The lithium salt (C18H15LiN6O2) has a molecular weight of 354.29 g/mol [2], while the sodium salt (C18H15N6NaO2) has a molecular weight of 370.35 g/mol . This 16.06 g/mol difference means that, on an equimolar basis, the lithium salt delivers approximately 4.5% more of the active pteridine carboxylate anion per unit mass than the sodium salt. For a user scaling a pralatrexate synthetic step requiring, for example, 100 mmol of the 10-propargyl-4-deoxy-4-amino-10-deazapteroate anion, 35.43 g of the lithium salt would be required versus 37.04 g of the sodium salt. This mass differential directly impacts raw material weighing accuracy, cost-per-mole calculations, and the mass balance of subsequent coupling steps [1]. Because the synthetic scheme in EP2794610B1 specifically names the lithium salt as 'compound 13' with defined stoichiometric roles, substitution with the sodium salt would necessitate re-optimization of molar ratios for all downstream reactions [1].

Synthetic route stoichiometry Process chemistry Intermediate procurement specification

Crystalline Form Advantages: Polymorph Control and Industrial Handling Properties Claimed for Pt-MADEC Lithium Salt

Patent EP2794610B1 explicitly claims that the crystalline forms of Pt-MADEC salts — including the lithium salt — may possess advantageous properties selected from chemical purity, flowability, solubility, dissolution rate, morphology or crystal habit, thermal and mechanical stability to polymorphic conversion, stability to dehydration, storage stability, low residual solvent content, lower hygroscopicity, and advantageous processing characteristics such as compressibility and bulk density [1]. While the patent does not provide a quantitative head-to-head ranking of Li vs. Na vs. K across all these parameters, it establishes that the crystalline lithium salt form is a distinct, deliberately isolated solid-state entity with its own set of these properties, and that the invention specifically encompasses the lithium salt as a crystalline form characterized by the XRPD pattern [1]. The patent further teaches that polymorphs of these salts may be obtained with less than 20% (w/w) of other polymorphic forms, and preferably less than 1% (w/w), enabling high polymorphic purity for use in regulated synthesis [1].

Polymorph stability Pharmaceutical intermediate processing Solid-form selection

Commercial Availability and Purity Benchmarking: Lithium Salt Procurement Specifications Across Vendors

The lithium salt (CAS 1445586-53-7) is commercially available from multiple international vendors with certified purity of 97–98% [1]. Fluorochem (UK) supplies the compound at 98% purity (Product Code F986407) in 100 mg, 250 mg, and 1 g pack sizes at list prices of £157, £217, and £391 respectively, with documented stock availability . Fujifilm Wako (Japan) distributes the same Fluorochem-manufactured material under catalog codes F986407-100MG and F986407-250MG . In comparison, the sodium salt (CAS 1445586-50-4) is also widely available at comparable purities, but the lithium salt maintains distinct pricing, packaging, and catalog identification, underscoring that these are treated as separate, non-fungible articles of commerce . The documented IUPAC name (lithio 4-[1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl]benzoate), InChI Key (SNHWNKYENQEKML-UHFFFAOYSA-M), and canonical SMILES string provided by vendors establish an unambiguous digital identity for electronic procurement systems .

Vendor specification comparison Procurement quality control Pralatrexate intermediate sourcing

Validated Use Cases for Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate Based on Differentiated Evidence


GMP Pralatrexate API Manufacturing Using a Qualified Lithium-Pt-MADEC Intermediate Route

Pharmaceutical manufacturers producing pralatrexate active pharmaceutical ingredient (API) under cGMP conditions should procure the lithium salt specifically when their master batch record and drug master file reference the synthetic route of EP2794610B1, which designates compound 13 as Li-Pt-MADEC [1]. The lithium salt's unique XRPD pattern (primary peaks 13.7, 17.1, 18.0, 21.0, 26.9° 2θ) serves as an incoming material identity release specification, ensuring that the correct crystalline intermediate — not the sodium or potassium congener — enters the decarboxylation and subsequent L-glutamic acid coupling steps. The 4.5% mass differential vs. the sodium salt (354.29 vs. 370.35 g/mol) must be reflected in batch weighing calculations to maintain correct stoichiometry . This scenario applies to facilities that have validated their pralatrexate process specifically around the lithium salt intermediate and require ongoing procurement of identity-verified, polymorphically consistent material.

Solid-State Characterization and Polymorph Screening in Pralatrexate Intermediate Development

Analytical laboratories and contract research organizations conducting polymorph screening, solid-form selection, or patent litigation support for pralatrexate intermediates require the lithium salt as one of the three alkali metal salt forms (Li, Na, K) of Pt-MADEC for comprehensive crystallographic comparison [1]. The XRPD data disclosed in EP2794610B1 provide reference patterns enabling identification of each salt form. The lithium salt's distinct low-angle peaks and the absence of peak overlap with Na and K salts allow unambiguous polymorph identification in mixtures or stability samples. This application leverages the direct head-to-head XRPD comparison available in the patent literature to ensure that experimental solid-form screening covers the complete salt landscape of Pt-MADEC.

Process Chemistry Optimization: Evaluating Cation Effects on Decarboxylation Efficiency in Pralatrexate Synthesis

Process R&D groups investigating the effect of the counter-cation on the thermal decarboxylation of Pt-MADEC to the 10-propargyl-10-deazapteroic acid intermediate can use the lithium, sodium, and potassium salts as a comparative set [1]. The patent's disclosure that crystalline salt forms may offer differentiated solubility, dissolution rate, and thermal stability implies that the lithium salt's performance in DMSO-mediated decarboxylation at elevated temperatures (e.g., 110–120 °C as described in the DeGraw 1993 synthesis [2]) may differ from that of the sodium or potassium salts. Procurement of all three pure, crystalline salt forms enables a systematic, controlled study of cation-dependent reaction kinetics, impurity formation, and yield — directly supporting the case for selecting one salt form over another in an optimized manufacturing process.

Reference Standard Qualification for Pralatrexate Intermediate Identity Testing in Regulatory Submissions

Quality control laboratories responsible for qualifying reference standards for pralatrexate intermediate identity testing can procure the lithium salt (CAS 1445586-53-7) at 98% purity with full analytical documentation (InChI Key, SMILES, and XRPD data) . Because the salt is defined as a specific crystalline entity in EP2794610B1, it can serve as a qualified reference material for HPLC retention time marking, XRPD pattern matching, and infrared spectroscopy identity testing of incoming lots in a pharmaceutical quality system. The unambiguous digital identity (InChI Key SNHWNKYENQEKML-UHFFFAOYSA-M) supports electronic laboratory notebook and LIMS integration, reducing the risk of data entry errors that could arise if the intermediate were identified only by its anion common name.

Quote Request

Request a Quote for Lithium 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.